![molecular formula C11H9FN2 B2851596 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266696-90-5](/img/structure/B2851596.png)
7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline
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Overview
Description
Scientific Research Applications
Cancer Therapy
The compound has shown potential in cancer therapy, particularly in targeting the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Inhibition of Cell Proliferation
The compound has been found to inhibit cell proliferation. For instance, it has been reported to inhibit breast cancer 4T1 cell proliferation .
Induction of Apoptosis
The compound has been found to induce apoptosis in cancer cells. In vitro studies have shown that it induced apoptosis in 4T1 cells .
Inhibition of Cell Migration and Invasion
The compound has been found to inhibit the migration and invasion of cancer cells. For instance, it significantly reduced the migration and invasion abilities of 4T1 cells .
Development of Targeted Kinase Inhibitors (TKIs)
The compound has been used in the development of more potent and effective TKIs . A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized with high yields .
Synthesis of Indole Derivatives
The compound has been used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, and they play a main role in cell biology .
Mechanism of Action
Target of Action
The primary targets of 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 7-fluoro-1H,2H,3H-pyrrolo[2,3-b]quinoline results in the disruption of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it significantly inhibits the migration and invasion of these cells .
properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-2-1-7-5-8-3-4-13-11(8)14-10(7)6-9/h1-2,5-6H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERKYACDUOTJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C3C=CC(=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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